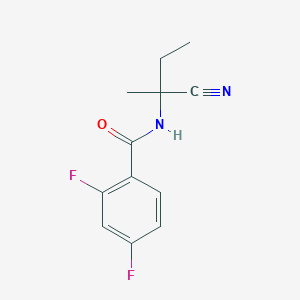![molecular formula C21H13ClFN5OS B2575544 2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923682-28-4](/img/structure/B2575544.png)
2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several different functional groups and rings, including a chromeno ring, a tetrazolo ring, and a pyrimidine ring. These types of structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the core structure, followed by the addition of the various functional groups. The exact process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings would likely make the molecule relatively flat and rigid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the tetrazolo ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance between its polar and nonpolar regions, and its stability would be affected by the presence of the aromatic rings .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Anti-inflammatory and Antinociceptive Activities : Compounds derived from thiazolo[3,2-a]pyrimidine, synthesized using related chemical structures, showed significant anti-inflammatory and antinociceptive activities, indicating potential for the development of new analgesic and anti-inflammatory drugs (Alam et al., 2010).
Antimicrobial Activity : Novel chromone-pyrimidine coupled derivatives were synthesized and evaluated for their in vitro antifungal and antibacterial activity. Compounds bearing specific groups on the chromone and pyrimidine rings showed potent antimicrobial activity, suggesting their potential as new antimicrobial agents (Tiwari et al., 2018).
Photophysical and Chemical Properties
- Fluorescence Characteristics : The study of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives revealed certain compounds exhibiting strong fluorescence intensity. These findings indicate potential applications in developing new fluorescent probes for biochemical and medical research (Ebrahimpour et al., 2017).
Multicomponent Synthesis and Drug Development
- Catalyst-Free Synthesis : Research demonstrated a catalyst-free, efficient method for synthesizing diverse pharmaceutical compounds, including chromeno[2,3-d]pyrimidine derivatives. This approach highlights the potential for developing environmentally friendly synthesis methods for complex molecules (Brahmachari and Nayek, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-11-(2-fluorophenyl)-9-thiophen-2-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5OS/c22-11-7-8-15-13(10-11)18-17(20(29-15)16-6-3-9-30-16)19(12-4-1-2-5-14(12)23)28-21(24-18)25-26-27-28/h1-10,19-20H,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEVTCLAOPWVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)NC6=NN=NN26)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2575463.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2575466.png)
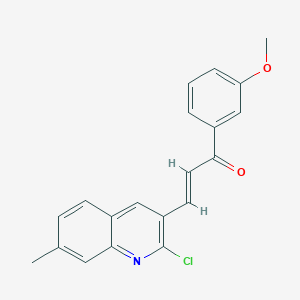
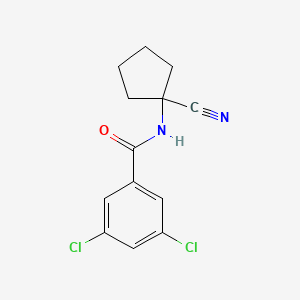
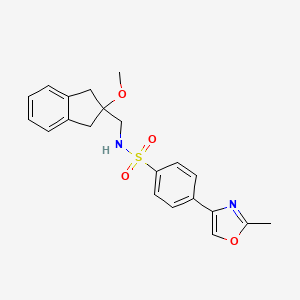
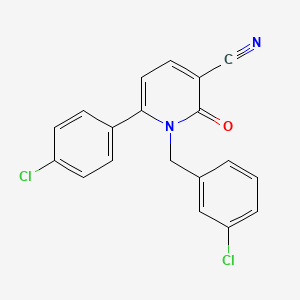

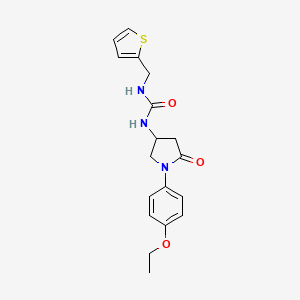
![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate](/img/structure/B2575478.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2575479.png)
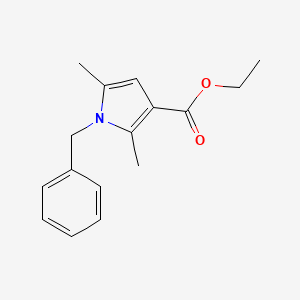
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)
